molecular formula C22H43BrO2 B8095519 Tert-butyl 18-bromooctadecanoate

Tert-butyl 18-bromooctadecanoate

Cat. No. B8095519
M. Wt: 419.5 g/mol
InChI Key: PBYCNMDVJHOWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 18-bromooctadecanoate is a useful research compound. Its molecular formula is C22H43BrO2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 18-bromooctadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 18-bromooctadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tert-butyl alcohol has been studied for its isotope shift in /sup 13/C NMR spectra, which is useful in studying oxygen exchange kinetics (Risley & Etten, 1979).

  • Tert-butyl esters, similar to tert-butyl 18-bromooctadecanoate, have been used in the synthesis of various compounds, such as spirocyclic indoline lactones (Hodges, Wang, & Riley, 2004).

  • The tert-butyl group is common in medicinal chemistry, and its inclusion in compounds often results in property modulation, such as increased lipophilicity and decreased metabolic stability (Westphal et al., 2015).

  • Tert-butyl-substituted compounds have been used in surface functionalization of nanoparticles, demonstrating applications in fields like dye-sensitized solar cells (Gnichwitz et al., 2010).

  • Tert-butyl protected prochelator has been used in high-yield aqueous 18F-labeling of peptides for positron emission imaging (D'souza et al., 2011).

  • The synthesis and application of tert-butyl sulfinamide as an ammonia surrogate in chemical reactions have been explored, which is relevant for synthesizing compounds like indoles and anilines (Prakash et al., 2011).

  • The tert-butyl group has been utilized as an NMR tag for high-molecular-weight systems, enabling measurements of submicromolar ligand binding affinities (Chen et al., 2015).

properties

IUPAC Name

tert-butyl 18-bromooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43BrO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYCNMDVJHOWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.